![molecular formula C40H50O2S B13759545 [1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)- CAS No. 57964-01-9](/img/structure/B13759545.png)
[1,1'-Biphenyl]-4-ol, 3,3''-thiobis[4',5-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is a complex organic compound characterized by its biphenyl structure with hydroxyl and thiobis groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- typically involves multi-step organic reactions. One common method includes the coupling of biphenyl derivatives with thiobis groups under controlled conditions. The reaction often requires catalysts such as palladium or nickel and is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with reduced thiobis groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.
Major Products
The major products formed from these reactions include various biphenyl derivatives with modified functional groups, such as quinones, halogenated biphenyls, and nitrated biphenyls.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used as a building block for the synthesis of more complex organic molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological systems are explored to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine
The compound’s potential medicinal properties are investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
[1,1’-Biphenyl]-4-ol: A simpler biphenyl derivative with hydroxyl groups.
3,3’‘-Thiobis[4’,5-bis(1,1-dimethylethyl)-]: A compound with similar thiobis groups but lacking the biphenyl structure.
Uniqueness
The uniqueness of [1,1’-Biphenyl]-4-ol, 3,3’‘-thiobis[4’,5-bis(1,1-dimethylethyl)- lies in its combination of biphenyl and thiobis groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
57964-01-9 |
|---|---|
Molecular Formula |
C40H50O2S |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
2-tert-butyl-6-[3-tert-butyl-5-(4-tert-butylphenyl)-2-hydroxyphenyl]sulfanyl-4-(4-tert-butylphenyl)phenol |
InChI |
InChI=1S/C40H50O2S/c1-37(2,3)29-17-13-25(14-18-29)27-21-31(39(7,8)9)35(41)33(23-27)43-34-24-28(22-32(36(34)42)40(10,11)12)26-15-19-30(20-16-26)38(4,5)6/h13-24,41-42H,1-12H3 |
InChI Key |
QDJMQWBEOMKJKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C(=C2)SC3=CC(=CC(=C3O)C(C)(C)C)C4=CC=C(C=C4)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[4-[(2-Cyanoethyl)(2-phenylethyl)amino]phenyl]azo]-5-nitrobenzonitrile](/img/structure/B13759462.png)
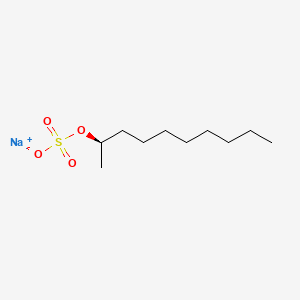
![methyl 3-[4-[[(1S)-6,7-dimethoxy-8-[(6-methoxy-2-methyl-1-oxo-3,4-dihydroisoquinolin-7-yl)oxy]-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxybenzoate](/img/structure/B13759474.png)
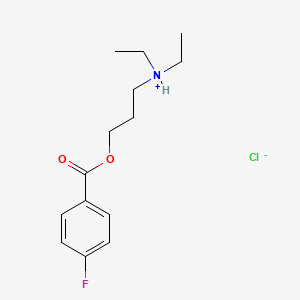
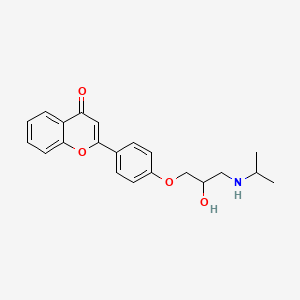

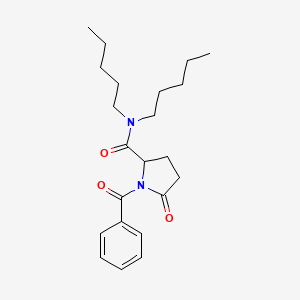
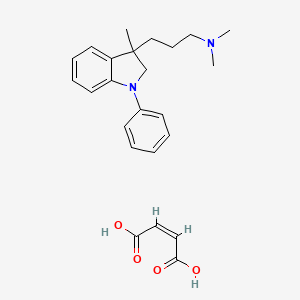


![5,7-Dichloro-2-(4-fluorophenyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13759542.png)
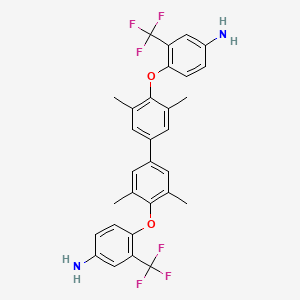
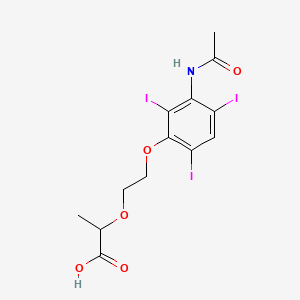
![3-(furan-2-yl)-4-[(E)-pyridin-4-ylmethylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B13759569.png)
